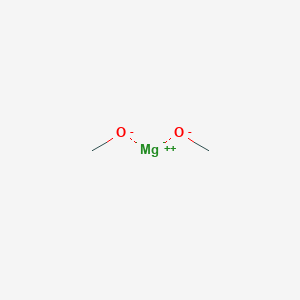

magnesium;methanolate

Description

Significance in Contemporary Inorganic and Organic Chemistry

Magnesium methoxide (B1231860) is a multifaceted compound with substantial applications in both inorganic and organic chemistry. bloomtechz.com It serves as a crucial reagent, catalyst, and precursor material in a wide array of synthetic processes. americanelements.com

In organic synthesis, magnesium methoxide is frequently employed as a selective, weakly basic metal alkoxide. lookchem.comchemicalbook.com Its mild reactivity is advantageous for the deprotection of alkyl esters, where it can efficiently cleave ester bonds, sometimes allowing for differentiation between two different ester groups within a molecule. lookchem.com Due to the ability of the divalent magnesium cation to form stable chelate complexes with carbonyl compounds, it is also used as a selective condensing agent. google.com Other applications include its use as a catalyst for enolization and condensation of ketones and aldehydes, alkoxylation reactions, and in the preparation of biodiesel through transesterification. soichem.com In transesterification processes, it promotes high yields under mild conditions and can minimize side reactions like dehydration that may occur with stronger alkoxides. soichem.com

In the realm of polymer chemistry, magnesium methoxide is a key component in catalyst systems for the polymerization of olefins and vinyl monomers. soichem.comgoogle.com It is particularly valuable in the preparation of Ziegler-Natta catalyst precursors, which are essential for producing polyolefins like polyethylene (B3416737) and polypropylene. lookchem.comgoogle.com The compound's ability to act as a carrier or support for titanium-based catalysts enhances reaction rates and product yields. lookchem.comgoogle.com

Furthermore, magnesium methoxide is a vital precursor in materials science for the synthesis of advanced materials. Through processes like sol-gel synthesis, it is used to create high-purity, nanostructured magnesium oxide (MgO). researchgate.netmdpi.comnih.gov These nanocrystalline materials possess enhanced surface areas and high porosity, making them suitable for applications in catalysis, ceramics, and as protective coatings. researchgate.netkent.ac.uk For instance, MgO derived from magnesium methoxide is used to form adherent dielectric films for magnetic core windings and has been studied for its optical properties. gelest.com The hydrolysis of magnesium methoxide can also lead to the formation of magnesium hydroxide (B78521) aerogels with exceptionally high surface areas. acs.org

Table 1: Physical and Chemical Properties of Magnesium Methoxide

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆MgO₂ | lookchem.comnih.gov |

| Molecular Weight | 86.37 g/mol | lookchem.comnih.gov |

| Appearance | White solid; colorless to slightly yellowish liquid in methanol (B129727) solution | lookchem.comsoichem.com |

| CAS Number | 109-88-6 | soichem.com |

| Density | ~0.816 - 0.86 g/cm³ (for solutions) | lookchem.comsoichem.comchemistrylearner.com |

| Water Solubility | Decomposes | lookchem.com |

| Hydrolytic Sensitivity | Highly sensitive to moisture | lookchem.comlookchem.com |

| Synonyms | Magnesium methanolate, Magnesium dimethylate | lookchem.comchemicalbook.com |

Historical Context of Magnesium Alkoxide Research

The study of magnesium methoxide is a subset of the broader field of metal alkoxide chemistry, which has developed over more than a century. The element magnesium itself was first recognized as such by Joseph Black in 1755 and later isolated in 1808 by Sir Humphry Davy through electrolysis. asianmetal.com The large-scale isolation of magnesium was achieved by Antoine A.B. Bussy in 1831. asianmetal.com

Early research into magnesium alkoxides focused on their synthesis and basic reactivity. Magnesium methoxide is typically prepared through the direct reaction of magnesium metal with anhydrous methanol, a fundamental reaction known for many years. chemicalbook.comgoogle.com Early synthetic procedures often required activators like iodine or the use of amalgamated magnesium to initiate the reaction with higher alcohols. stackexchange.comiaea.org

A significant historical application that brought magnesium compounds to the forefront of conservation science was paper deacidification. In this context, magnesium methoxide was used to neutralize acids in paper, leaving an alkaline reserve of magnesium carbonate that helps prevent future acid-catalyzed degradation. gelest.com This application highlighted the compound's utility in preserving cultural heritage materials. culturalheritage.org

The development of Ziegler-Natta catalysis in the mid-20th century marked a pivotal moment for magnesium alkoxides. Researchers discovered that supporting titanium catalysts on magnesium compounds, including those derived from alkoxides, dramatically increased their activity in olefin polymerization. google.com This discovery propelled magnesium alkoxides from laboratory curiosities to industrially significant catalyst components.

Current Research Frontiers and Unresolved Questions Concerning Magnesium Methoxide

Contemporary research on magnesium methoxide continues to explore new applications and refine our understanding of its chemical behavior. A major area of focus is in the field of materials science, particularly the synthesis of nanostructured magnesium oxide (MgO). By carefully controlling the hydrolysis and thermal decomposition of magnesium methoxide, scientists can produce MgO nanoparticles with tailored sizes, surface areas, and crystal structures for specialized catalytic applications. researchgate.netmdpi.comnih.gov For example, nanocrystalline MgO prepared via the sol-gel route using magnesium methoxide has shown high activity as a heterogeneous catalyst in reactions like the Meerwein–Ponndorf–Verley (MPV) reduction. researchgate.net

The precise structure of magnesium methoxide and its derivatives remains an active area of investigation. Studies on the fluorolysis of magnesium methoxide have revealed complex structural transformations, where the initial cubane (B1203433) structures rearrange into hexanuclear dicubane units containing fluoride (B91410) atoms. Understanding these intricate structures is crucial for designing new materials with specific properties.

Despite extensive research, several questions remain unresolved.

In catalysis, while the efficacy of MgO-based catalysts is established, the specific roles of acid and basic sites on the catalyst surface in reaction mechanisms are not fully understood. researchgate.net

The long-term effects of magnesium salt residues from deacidification treatments on paper and other media are still being studied. culturalheritage.org

The carbonation of magnesium alkoxides for stone conservation has been found to produce hydrated magnesium carbonate phases that are sensitive to water, which has led to concerns about their suitability for this application and prompted further investigation. researchgate.net

In the context of magnesium-ion batteries, while magnesium alkoxides are studied as electrolyte precursors, understanding how ligand structure affects electrochemical performance, such as deposition overpotentials and deposit purity, is an ongoing challenge. princeton.edu

The hydrolysis of magnesium methoxide to form gels is another complex process under investigation. Research has shown that the presence of co-solvents like toluene (B28343) can accelerate gelation and alter the fractal dimensions of the resulting gel network, but the precise mechanisms governing cluster growth and interconnection are still being modeled. acs.orgk-state.edu

Table 2: Selected Research Findings on Magnesium Methoxide

| Research Area | Finding | Significance | Source(s) |

| Catalyst Synthesis | Used as a precursor for Ziegler-Natta catalyst components for olefin polymerization. | Enables high-yield production of solid catalyst components for polyethylene and other polyolefins. | google.comwipo.int |

| Nanomaterial Preparation | Serves as a precursor in the sol-gel synthesis of nanocrystalline magnesium oxide (MgO) with high surface area. | Allows for the creation of highly active heterogeneous catalysts and advanced ceramic materials. | researchgate.netnih.govkent.ac.uk |

| Structural Chemistry | Fluorolysis of Mg(OCH₃)₂ transforms its cubane structure into hexanuclear dicubane units. | Provides insight into the fundamental structural chemistry of metal alkoxides and their fluoride derivatives. | |

| Gel Formation | The hydrolysis of Mg(OCH₃)₂ in methanol produces polymeric gels; the presence of toluene alters the gel structure and fractal growth. | Advances the understanding of sol-gel processes for creating materials with controlled porosity and structure. | k-state.edu |

| Organic Synthesis | Acts as a mild and selective reagent for the deprotection of esters. | Offers a valuable tool for synthetic chemists, allowing for selective transformations in complex molecules. | lookchem.com |

Properties

IUPAC Name |

magnesium;methanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Mg/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGZYKWWYNQGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6MgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Chemistry of Magnesium Methoxide

Direct Synthesis from Elemental Magnesium and Methanol (B129727)

The most common and industrially significant method for producing magnesium methoxide (B1231860) is the direct reaction of elemental magnesium with anhydrous methanol. The reaction proceeds according to the following equation:

Mg + 2CH₃OH → Mg(OCH₃)₂ + H₂↑

This reaction is characterized by the evolution of hydrogen gas and is typically exothermic, requiring careful control, especially on a large scale. lookchem.comsciencemadness.org

The efficiency and controllability of the direct synthesis are highly dependent on the reaction parameters. Methanol serves as both the reactant and the solvent medium. lookchem.com The reaction is generally initiated by heating the mixture to the boiling point of methanol, approximately 64°C under standard pressure. lookchem.com Once initiated, as evidenced by the evolution of hydrogen, the reaction can be highly exothermic. sciencemadness.org

The reaction time can vary significantly, from a few hours to over 60 hours, with typical industrial processes aiming for completion within about 12 hours. lookchem.com Catalysts such as iodine or mercury(II) chloride have been historically used to initiate the reaction, though their toxicity and environmental impact are significant drawbacks. A more recent approach involves using zinc as a catalyst, which can be introduced as a solid solution within the magnesium (0.1% to 5% by weight). This method allows the reaction to proceed at lower temperatures and with higher yields and purity.

| Parameter | Condition | Observation/Result | Reference |

|---|---|---|---|

| Temperature | ~64°C (Reflux) | Initiates the reaction; can become highly exothermic. | lookchem.com |

| Reaction Time | 1 - 60 hours (typically 12 h) | Completion is monitored by the cessation of hydrogen gas evolution. | lookchem.com |

| Catalyst | Zinc (0.1-5 wt% in Mg) | Allows for reaction at room temperature and produces high-purity product. | |

| Yield | ~96% | Achievable under optimized conditions with block magnesium. | lookchem.com |

The physical form and purity of the magnesium metal are critical factors influencing the reaction kinetics and safety. High-purity magnesium (>99%) is recommended to minimize side reactions caused by contaminants. lookchem.com The primary impurity on the surface of magnesium is magnesium oxide, which passivates the metal and can prevent or slow the reaction. sciencemadness.orgmnstate.edu Pre-treatment of the magnesium, such as etching with dilute acid (e.g., HCl) followed by rinsing, can effectively remove this oxide layer. sciencemadness.org

The morphology of the magnesium reactant has a profound impact on the reaction rate.

| Magnesium Form | Characteristics | Impact on Reaction | Reference |

|---|---|---|---|

| Powder / Turnings | High surface area. | Leads to a very rapid, often violent and uncontrolled reaction after an induction period. | acs.org |

| Ribbon | Moderate surface area. | Vigorous reaction that may require moderation. | blogspot.com |

| Blocks / Ingots | Low surface area (e.g., >10 cm²). | Allows for a controlled, steady reaction, making it ideal for industrial-scale production. | lookchem.comacs.org |

Using magnesium in block or ingot form provides a manageable and controlled reaction rate, preventing the runaway conditions that can occur with high-surface-area powders or turnings. lookchem.comacs.org

Magnesium methoxide is extremely sensitive to moisture and will readily hydrolyze to form magnesium hydroxide (B78521). Therefore, the direct synthesis must be conducted under strictly anhydrous conditions. lookchem.com This necessitates the use of anhydrous methanol and an inert atmosphere to exclude atmospheric moisture and carbon dioxide. lookchem.comblogspot.com

Standard laboratory and industrial techniques for maintaining anhydrous conditions include:

Inert Atmosphere: The reaction apparatus is typically flushed with a dry, inert gas such as nitrogen before and during the reaction. lookchem.comblogspot.com

Dried Reagents: Methanol must be thoroughly dried before use. A common laboratory method is to reflux and distill it over magnesium methoxide itself. blogspot.com

Specialized Glassware: The use of a Schlenk line or glovebox provides the highest level of control for excluding air and moisture, which is crucial for preparing a high-purity product. thieme.de

Failure to exclude water can lead to the formation of magnesium hydroxide or magnesium carbonate as byproducts, reducing the yield and purity of the desired magnesium methoxide. lookchem.com

Alternative Synthetic Pathways for Magnesium Methoxide Derivatives

While direct synthesis is standard for magnesium methoxide itself, other pathways are employed for synthesizing its derivatives or for specific laboratory-scale applications.

Organomagnesium compounds, such as Grignard reagents (RMgX) and dialkylmagnesium compounds (R₂Mg), are powerful bases that can react with alcohols.

The reaction of a Grignard reagent with methanol is a vigorous acid-base reaction. The carbanion of the Grignard reagent deprotonates the methanol, producing the corresponding alkane and a methoxymagnesium halide, as shown below. quora.com

RMgX + CH₃OH → RH + Mg(OCH₃)X

This pathway does not yield pure magnesium methoxide but rather a mixed halide-alkoxide species.

A more direct route to magnesium methoxide using an alkyl magnesium reactant involves the reaction of a dialkylmagnesium compound with two equivalents of methanol. This reaction yields the desired magnesium methoxide and two equivalents of the corresponding alkane. princeton.edu

R₂Mg + 2CH₃OH → Mg(OCH₃)₂ + 2RH

This method is effective but can be less atom-economical than direct synthesis from magnesium metal due to the "sacrificed" alkyl groups that form the alkane byproduct. princeton.edu These approaches are more commonly used to generate other magnesium alkoxides from more complex or sterically hindered alcohols. rsc.org

Alcoholysis refers to the reaction of a compound with an alcohol. In this context, it can describe the reaction of a magnesium source with an alcohol. Transalcoholysis, or alcohol exchange, is a specific type of alcoholysis where an existing alkoxide is reacted with a different alcohol, resulting in the exchange of the alkoxy group.

This method is particularly valuable for synthesizing magnesium alkoxide derivatives that are difficult to prepare directly. Magnesium methoxide can serve as a precursor in a transalcoholysis reaction to create a new magnesium alkoxide. google.com An example is the synthesis of magnesium hexafluoroisopropoxide, a component for battery electrolytes, by reacting magnesium methoxide with hexafluoroisopropanol. google.com

Mg(OCH₃)₂ + 2ROH ⇌ Mg(OR)₂ + 2CH₃OH

The equilibrium is typically driven to the product side by removing the lower-boiling methanol via distillation. This pathway provides access to a wide range of magnesium alkoxide derivatives with specialized properties. google.comresearchgate.net

Purification and Isolation Techniques for High-Purity Magnesium Methoxide

The synthesis of magnesium methoxide, typically through the direct reaction of magnesium metal with methanol, results in the compound being dissolved in the excess alcohol. To obtain high-purity, solid magnesium methoxide suitable for its various applications, specific purification and isolation techniques are imperative. These methods focus on removing unreacted starting materials, by-products, and the solvent, while meticulously avoiding contamination, particularly from atmospheric moisture and carbon dioxide.

The primary post-synthesis step involves the separation of the magnesium methoxide solution from any unreacted solid magnesium. This is typically achieved through filtration. lookchem.comgoogle.com To prevent hydrolysis of the product, this process is conducted under an inert atmosphere, such as dry nitrogen. lookchem.com Once the clear or slightly cloudy methanolic solution is obtained, the isolation of the solid product is the next critical phase. lookchem.comgoogle.com

The most prevalent technique for isolating solid magnesium methoxide is the evaporation of the methanol solvent. google.com This is generally performed under reduced pressure, a process often facilitated by a rotary evaporator. lookchem.com The temperature can be carefully increased to facilitate drying, with final drying temperatures reaching up to 150°C under a vacuum of less than 1 mbar. lookchem.comgoogle.com This procedure yields a fine white powder of magnesium methoxide with purities reported to be greater than 98%. lookchem.comgoogle.com

For achieving even higher purity levels, additional techniques such as recrystallization can be employed. Recrystallization of the crude product from a dry solvent like diethyl ether has been shown to produce magnesium methoxide with a purity exceeding 95%. The success of these techniques is highly dependent on maintaining strictly anhydrous conditions throughout the process to prevent the formation of impurities like magnesium hydroxide or magnesium carbonate.

Detailed research findings from various preparative methods highlight the conditions and achievable purity levels. The following tables summarize key data related to the isolation and purification of magnesium methoxide.

Table 1: Parameters for Isolation of Solid Magnesium Methoxide via Evaporation

| Parameter | Value | Source(s) |

|---|---|---|

| Method | Evaporation of methanolic solution | lookchem.comgoogle.com |

| Equipment | Rotary evaporator | lookchem.com |

| Pressure | < 1 mbar | lookchem.comgoogle.com |

| Temperature | Up to 150°C | lookchem.comgoogle.com |

| Final Product Form | White powder | lookchem.com |

Table 2: Illustrative Yield and Purity Data from Synthetic Examples

| Starting Materials | Process Highlights | Result | Yield/Purity | Source(s) |

|---|---|---|---|---|

| 29.7 g Mg (block), 1,317.8 g Methanol | Reaction at 64°C for 12 hours. | 1,291 g of a magnesium methoxide solution (2.2 wt% Mg). | 96% yield | lookchem.com |

| Methanolic solution of Mg(OCH₃)₂ | Evaporation under reduced pressure. | 97.6 g of magnesium methoxide powder (27.8% Mg content). | Not specified | lookchem.com |

| Mg turnings in Methanol | Synthesis followed by recrystallization from dry ether. | High-purity solid Mg(OCH₃)₂. | >95% purity |

The purification process can also involve a series of washing and precipitation steps, especially when the magnesium methoxide is used as an intermediate in a larger synthesis. For instance, after its formation and use in a subsequent reaction, the resulting mixture can be subjected to filtration, washing with a solvent like acetone, redissolving, and reprecipitation to isolate the final, highly pure target compound. While these steps are applied to a downstream product, the principles of washing and selective precipitation are fundamental purification techniques applicable in organometallic chemistry.

Ultimately, the choice of purification and isolation technique depends on the desired purity level and the scale of the operation. For most standard applications, filtration followed by vacuum evaporation is sufficient to yield a high-purity product. lookchem.comgoogle.com

Advanced Structural Elucidation and Spectroscopic Characterization of Magnesium Methoxide

Crystallographic and Polymeric Architectures of Magnesium Methoxide (B1231860)

The solid-state structure of magnesium methoxide is not a simple monomeric unit but rather a complex assembly of polymeric chains and higher-order structures. Understanding these architectures is fundamental to explaining its physical and chemical behavior.

Single-Crystal X-ray Diffraction Analysis of Magnesium Methoxide Frameworks

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies have revealed that magnesium methoxide can form well-defined crystalline structures. For instance, the fluorolysis of magnesium methoxide can lead to crystalline intermediates, which have been successfully analyzed using this method. psu.edu These analyses provide detailed information on bond lengths and angles, revealing how the magnesium and methoxide ions are organized within the crystal lattice. The data obtained from single-crystal X-ray diffraction serves as a foundational reference for understanding the more complex, less-ordered structures that magnesium methoxide can adopt. brynmawr.eduugr.es

Investigations of Polymeric Gel Structures and Mass Fractal Dimensions

When magnesium methoxide undergoes hydrolysis, it can form a gel that exhibits a polymeric structure. acs.orgk-state.edu This gel network can be characterized by its mass fractal dimension, a parameter that describes the complexity and space-filling capacity of the fractal structure. nih.gov The mass fractal dimension is determined through techniques like small-angle X-ray scattering (SAXS), which probes the structure on a nanometer scale. mdpi.com

For instance, the hydrolysis of magnesium methoxide in methanol (B129727) results in a gel with a mass fractal dimension of approximately 2.22. acs.orgk-state.edu This value suggests a structure formed through a reaction-limited aggregation process. acs.orgk-state.edu However, when toluene (B28343) is introduced as a co-solvent, the fractal dimension decreases to about 1.80, indicating a shift to a diffusion-limited aggregation mechanism, which results in a more open and less dense gel structure. acs.orgk-state.edu These polymeric gels are not simple mixtures but are composed of an intimate blend of MgO, Mg(OH)₂, and Mg(OH)(OCH₃). acs.orgk-state.edu

| Solvent System | Mass Fractal Dimension (Dm) | Implied Growth Mechanism |

| Methanol | 2.22 | Reaction-Limited |

| Methanol-Toluene | 1.80 | Diffusion-Limited |

Formation of Hexanuclear Dicubane Units in Fluorinated Analogues

The reaction of magnesium methoxide with hydrogen fluoride (B91410) (HF) in methanol can lead to the formation of fascinating and complex molecular structures. psu.edu Instead of a simple substitution of methoxide with fluoride, the reaction transforms the initial cubane-like structures of magnesium methoxide into hexanuclear dicubane units. psu.edursc.org These larger clusters, with the formula Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₄, feature µ₄-fluorine atoms that bridge four magnesium centers. psu.eduresearchgate.net

This transformation highlights the ability of magnesium methoxide to serve as a building block for more complex, multi-metallic structures. The resulting hexanuclear units are stabilized by the coordination of both methoxy (B1213986) groups and methanol molecules. psu.edu The formation of these dicubane structures is a critical intermediate step in the sol-gel synthesis of magnesium fluoride, providing insight into the mechanism of this important materials synthesis route. psu.edursc.org

Spectroscopic Fingerprinting and Vibrational Analysis

Spectroscopic techniques provide a "fingerprint" of a molecule, revealing information about the types of chemical bonds present and their environment. For magnesium methoxide, infrared and nuclear magnetic resonance spectroscopy are particularly valuable for characterizing its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comspectroscopyonline.com In the context of magnesium methoxide, FT-IR spectra can be used to identify the characteristic vibrations of the methoxide (⁻OCH₃) ligands. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C, ¹⁹F)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local atomic environment in solid materials. researchgate.net For magnesium methoxide and its derivatives, ¹³C and ¹⁹F NMR are particularly informative. rsc.orgrsc.org

¹³C solid-state NMR can be used to study the carbon atoms in the methoxide ligands, providing information about their chemical environment and mobility. geologyscience.rumeasurlabs.com This technique can distinguish between different types of methoxide groups, such as terminal and bridging ligands, and can also be used to follow the course of reactions, such as the hydrolysis or fluorolysis of magnesium methoxide. rsc.org

Elemental Compositional Analysis in Complex Magnesium Methoxide Systems

The precise determination of elemental composition is fundamental to understanding the purity, structure, and reaction pathways of magnesium methoxide and its derivatives. Elemental analysis provides quantitative data on the constituent elements, which is crucial for verifying the stoichiometry of synthesized materials, identifying impurities, and elucidating the structures of complex intermediates formed during reactions such as decomposition or hydrolysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Purity Assessment

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for the determination of trace and ultra-trace elemental impurities. nih.govspectroscopyonline.com Its high sensitivity, broad elemental coverage, and wide linear dynamic range make it an indispensable tool for the purity certification of high-purity chemical compounds like magnesium methoxide. eag.com The technique can simultaneously measure a wide range of elements, from lithium to uranium, at concentrations down to the parts-per-trillion (ppt) level. eag.comiitk.ac.in

The operational principle of ICP-MS involves introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 6,000–10,000 K). nih.goviitk.ac.in The plasma atomizes and ionizes the sample, and the resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. nih.govanalytik-jena.com This multi-element capability allows for a comprehensive purity assessment in a single, rapid analysis, which is a significant advantage over single-element techniques like atomic absorption spectroscopy. nih.gov

In the context of magnesium methoxide, ICP-MS is employed to quantify metallic and metalloid impurities that may originate from the magnesium metal feedstock or be introduced during synthesis and handling. spectroscopyonline.com Ensuring the purity of reagents and vials used for sample preparation is critical to prevent background contamination and achieve accurate, low detection limits. spectroscopyonline.com Method development and validation are often performed to establish protocols tailored to specific matrices, ensuring precision and robustness in the analysis of elements of interest. eag.com

Table 1: Representative Trace Elemental Impurities in High-Purity Magnesium Methoxide Quantifiable by ICP-MS

This table illustrates a hypothetical analysis of a high-purity magnesium methoxide sample. The listed elements are common impurities found in magnesium feedstocks or introduced during processing. The concentrations are for illustrative purposes to show the typical detection capabilities of ICP-MS.

| Element | Symbol | Typical Concentration Range (in solids) | Methodological Note |

| Aluminum | Al | ng/g to µg/g | Monitored as a common impurity from raw materials. |

| Iron | Fe | ng/g to µg/g | Potential contaminant from steel reactors and handling equipment. |

| Zinc | Zn | ng/g to µg/g | Often associated with magnesium ores. |

| Lead | Pb | ng/g | A critical toxic element monitored for quality control. |

| Calcium | Ca | µg/g | Can be present due to similar chemical properties to magnesium. |

| Sodium | Na | µg/g | Common contaminant from handling or glassware. |

Elemental Analysis (C, H) of Decomposition Intermediates

Elemental analysis for carbon (C) and hydrogen (H) is a fundamental technique used to determine the empirical formula of a compound. In the study of magnesium methoxide, it is particularly valuable for characterizing the intermediates formed during thermal decomposition. By comparing the experimentally determined mass percentages of C and H with calculated theoretical values, researchers can deduce the chemical changes occurring at each stage of the decomposition process.

One key application is in analyzing the products formed after the initial stages of heating. For instance, research on the thermal behavior of solvated magnesium methoxide, Mg(OCH₃)₂(CH₃OH)₃.₅₅, under an inert atmosphere shows that the decomposition proceeds in distinct steps. psu.edu The first step, occurring between 60–90 °C, is the loss of the solvated methanol molecules. psu.edu The resulting intermediate, which is amorphous to X-rays, can be analyzed for its carbon and hydrogen content to confirm this transformation. psu.edu The elemental analysis results align closely with the calculated values for pure, unsolvated magnesium methoxide, Mg(OCH₃)₂, confirming the desolvation process. psu.edu

Further heating above 600 °C leads to the complete decomposition of the methoxide groups, ultimately forming magnesium oxide (MgO) as the final solid product. psu.edu Similar elemental analysis techniques have been applied to the solid, dried gels produced from the hydrolysis of magnesium methoxide, which show the presence of residual carbon due to unreacted methoxide groups. k-state.edu

Table 2: Elemental Analysis Data for the Intermediate in the Thermal Decomposition of Magnesium Methoxide

The data presented below compares the calculated elemental composition of pure, unsolvated magnesium methoxide with the experimental results found for the amorphous intermediate obtained after the initial heating step of Mg(OCH₃)₂(CH₃OH)₃.₅₅. psu.edu

| Element | Analytical Method | Calculated Value (for Mg(OCH₃)₂) | Experimental (Found) Value |

| Carbon (C) | Combustion Analysis | 27.7% | 26.9% |

| Hydrogen (H) | Combustion Analysis | 7.0% | 7.0% |

Mechanistic Investigations of Magnesium Methoxide Reactivity

Nucleophilic and Basic Reactivity Profiles of Magnesium Methoxide (B1231860)

Magnesium methoxide exhibits both nucleophilic and basic properties, making it a versatile reagent in organic synthesis. electronicsandbooks.comlookchem.comreddit.commasterorganicchemistry.com Its reactivity can be influenced by the presence of other coordinating species and the nature of the substrate.

As a base, magnesium methoxide can deprotonate acidic protons, such as those on active methylene (B1212753) compounds. electronicsandbooks.com Its chelating nature can influence the course of reactions, leading to different products compared to non-chelating bases like sodium methoxide. electronicsandbooks.com For instance, the reaction of methyl cyanoacetate with magnesium methoxide can lead to a Claisen condensation product, whereas with sodium methoxide, a Michael addition product is favored. electronicsandbooks.com

As a nucleophile, the methoxide ion can attack electrophilic centers. electronicsandbooks.com The Lewis acidic magnesium ion can coordinate to heteroatoms like oxygen, activating adjacent carbons towards nucleophilic attack. electronicsandbooks.commasterorganicchemistry.com This is a key aspect of its reactivity in reactions such as ester exchange. electronicsandbooks.com

Transesterification Mechanisms Catalyzed by Magnesium Methoxide

Magnesium methoxide is an effective catalyst for transesterification reactions, a process of exchanging the alkoxy group of an ester with another alcohol. acs.orgscholaris.caacs.org This catalytic activity is crucial in various industrial applications, including the production of biodiesel. scholaris.caresearchgate.net

The mechanism of transesterification catalyzed by magnesium methoxide involves the activation of the alcohol by the magnesium center. The magnesium atom acts as a Lewis acid, coordinating to the oxygen of the alcohol and increasing its nucleophilicity. This activated alcohol then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the new ester and the release of the original alcohol.

In the context of sol-gel synthesis of magnesium silicates, magnesium methoxide has been shown to catalyze the transesterification, hydrolysis, and condensation of tetramethoxysilane. acs.org The efficiency of magnesium methoxide as a catalyst in transesterification processes has been demonstrated, although in heterogeneous systems, the reaction can be limited by mass transfer. scholaris.ca

Carbonylation Reaction Dynamics Mediated by Magnesium Methoxide

Magnesium methoxide serves as a key precursor in the formation of methylmagnesium carbonate (MMC), a valuable carboxylating agent. The formation of MMC is achieved through the reaction of magnesium methoxide with carbon dioxide. scholaris.ca The process involves saturating a solution of magnesium methoxide, typically in a solvent like N,N-dimethylformamide (DMF), with carbon dioxide. scholaris.ca

The reaction is exothermic and results in the dissolution of the suspended magnesium methoxide to form a clear solution of MMC. scholaris.ca The assumed formula for this reagent is MeOMgOCO₂Me·(CO₂)n, where 'n' can vary depending on the temperature and solvent. scholaris.cafrontiersin.org For the reaction to be successful, it is critical to maintain anhydrous conditions, as moisture can lead to the formation of undesired byproducts like magnesium hydroxide (B78521) or magnesium carbonate. inderscience.com

The synthesis process generally involves the following steps:

Preparation of magnesium methoxide from magnesium turnings and anhydrous methanol (B129727). scholaris.ca

Removal of excess methanol, often by distillation, to obtain a pasty suspension of magnesium methoxide. scholaris.ca

Suspension of the magnesium methoxide in an anhydrous solvent, such as DMF. scholaris.ca

Introduction of a stream of anhydrous carbon dioxide into the suspension until the magnesium methoxide is completely dissolved. scholaris.ca

The resulting solution of methylmagnesium carbonate is then ready for use in subsequent carboxylation reactions.

Methylmagnesium carbonate (MMC), prepared in situ from magnesium methoxide, is an effective reagent for the carboxylation of compounds containing an active methylene group. inderscienceonline.com This includes substrates such as ketones, nitroalkanes, lactones, and hydantoins. inderscienceonline.com The reaction involves treating the substrate with the MMC solution, followed by an acidic work-up to produce the corresponding carboxylic acid derivative.

The magnesium atom in MMC plays a crucial role in the carboxylation mechanism. It acts as a Lewis acid, coordinating with the carbonyl oxygen of the substrate. This coordination increases the acidity of the α-protons, facilitating the formation of an enolate. inderscience.com Simultaneously, the magnesium ion activates the carbonyl group of the carbonate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate. inderscience.com

This method provides a convenient route for introducing a carboxyl group at the α-position of various carbonyl and nitro compounds. For instance, the carboxylation of γ-lactones using MMC, often referred to as Stiles' reagent, proceeds in very high yield.

Fluorolysis and Halide Exchange Processes

The reaction of magnesium methoxide with anhydrous hydrogen fluoride (B91410) (HF) leads to a significant structural transformation through a fluorolysis process. Investigations using single-crystal structure analysis and multinuclear solid-state NMR have shown that the fundamental structural units of magnesium methoxide are altered upon reaction with HF.

Specifically, the cubane (B1203433) structure units present in magnesium methoxide are transformed into hexanuclear dicubane units. These new structures contain μ₄-fluorine atoms, indicating that the fluoride ions bridge four magnesium centers. The resulting compound, Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₄, has been isolated and characterized, and it is known to crystallize in two different modifications. scholaris.ca

Furthermore, this magnesium methoxide fluoride compound can undergo slow thermal decomposition, leading to the loss of two methanol molecules from its crystal structure to form Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₂. scholaris.ca Upon heating to temperatures above 150 °C, both the original magnesium methoxide and the magnesium methoxide fluoride lose all their solvated methanol. At temperatures exceeding 600 °C, they decompose to form magnesium oxide (MgO) and, in the case of the fluoride-containing compound, amorphous magnesium fluoride (MgF₂). scholaris.ca

Mechanistic Pathways of Magnesium Fluoride Formation

The formation of magnesium fluoride (MgF₂) from magnesium methoxide (Mg(OCH₃)₂) is a process of significant interest, particularly in the context of sol-gel synthesis for creating nanoscale metal fluorides. Mechanistic investigations have revealed that this transformation is not a simple one-step reaction but rather a more complex pathway involving distinct structural rearrangements and the formation of stable intermediates. The primary mechanistic insights have been derived from studies involving the controlled fluorolysis of magnesium methoxide using hydrogen fluoride (HF).

However, detailed structural analysis and spectroscopic studies have elucidated a more intricate mechanistic pathway.

Initial Structural Transformation and Intermediate Formation

Research has shown that the complete conversion to MgF₂ proceeds through partially fluorinated intermediates that can be isolated and characterized. rsc.org When magnesium methoxide is treated with a substoichiometric amount of HF (between 0.1 and 0.4 equivalents), a partial replacement of the methoxide groups by fluoride ions occurs. rsc.org This initial fluorination step induces a significant structural transformation.

Magnesium methoxide in solution exists as cubic [Mg₄(OCH₃)₈(CH₃OH)₈] units. rsc.org The introduction of fluoride ions leads to the formation of a more complex, stable intermediate: a hexanuclear dicubane species with the formula Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₂. rsc.org This transformation involves the linking of magnesium methoxide units, driven by the presence of the coordinatively unsaturated fluoride ions. rsc.org

The structure of this intermediate has been confirmed through single-crystal X-ray analysis and multinuclear solid-state NMR spectroscopy. uaeu.ac.aersc.org ¹⁹F NMR spectroscopy of the reaction mixture reveals a single signal at approximately -174 ppm, which is characteristic of a fluorine atom in a [FMg₄] tetrahedral environment within the dicubane structure. rsc.org This indicates that the fluoride ions act as bridging ligands within the core of the molecule.

| Species | Molecular Formula | Key Structural Feature | ¹⁹F NMR Chemical Shift (ppm) |

|---|---|---|---|

| Magnesium Methoxide | [Mg₄(OCH₃)₈(CH₃OH)₈] | Cubane Units | N/A |

| Dicubane Intermediate | Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₂ | Hexanuclear Dicubane with μ₄-Fluorine | -174 |

| Final Product | MgF₂ | Nanocrystalline Solid | N/A |

Progression to Magnesium Fluoride

While the dicubane intermediate is a stable species that can be isolated, the continued reaction with HF leads to the eventual formation of nanocrystalline MgF₂. rsc.org The precise mechanism for the conversion of the dicubane intermediate to the final MgF₂ product is less well-defined in the literature but is understood to involve the progressive replacement of the remaining methoxide groups by fluoride ions. This process is accompanied by the rearrangement of the crystal structure. rsc.org

Thermal Decomposition Pathway

An alternative pathway to the formation of magnesium fluoride from the magnesium methoxide fluoride intermediate involves thermal decomposition. Studies have shown that the solvated methanol molecules in compounds like Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₄ are lost at temperatures above 150 °C. uaeu.ac.aersc.org Further heating to temperatures exceeding 600 °C results in the formation of amorphous MgF₂ along with magnesium oxide (MgO). uaeu.ac.aersc.org

Catalytic Science and Applications in Organic Synthesis

Catalytic Roles in Ester Transformations

Magnesium methoxide (B1231860) is a valuable reagent for the deprotection of alkyl esters. lookchem.com Its mild reactivity allows for the efficient cleavage of ester bonds, and it can differentiate between different types of esters. lookchem.com

Magnesium methoxide provides a method for the deprotection of alkyl esters. researchgate.net Its mild nature allows for the efficient cleavage of esters and enables the differentiation between two different ester groups within the same molecule. researchgate.net The reactivity of magnesium in methanol (B129727) for acyl cleavage follows the order: p-nitrobenzoate > acetate (B1210297) > benzoate (B1203000) > pivaloate > trifluoroacetamide. doi.org This selectivity is crucial in complex organic syntheses where specific ester groups need to be removed while others are preserved. lookchem.comdoi.org

The stability and crystalline nature of catalytic systems involving magnesium methoxide can be improved with the use of co-additives. For instance, the addition of diethylamine (B46881) (DEA) to magnesium methoxide has been shown to enhance its stability, preventing time-dependent changes when the solution is exposed to air. lookchem.com This improved stability is beneficial for applications requiring consistent reagent integrity. lookchem.com Furthermore, the combination of magnesium methoxide and DEA can also enhance the crystallization process, which is advantageous for producing high-quality crystals. lookchem.com

Application in Ether Synthesis and Condensation Reactions

Magnesium methoxide is utilized as a catalyst in both ether synthesis and various condensation reactions.

In the synthesis of ethers from alkyl halides, magnesium alkoxides like magnesium methoxide are employed to minimize the formation of by-products. google.com Unlike stronger bases such as sodium or potassium alkoxides, which can promote the elimination of hydrogen halides from alkyl halides to form olefins, magnesium methoxide's milder nature reduces the occurrence of these undesirable side reactions.

Magnesium methoxide acts as a condensing agent in reactions that involve carbonyl compounds and amines. It facilitates the one-pot synthesis of α-aminophosphonates under mild conditions. Additionally, it has been used in Claisen-Schmidt condensations. synarchive.comresearchgate.net The choice of base can significantly influence the reaction pathway; for example, using magnesium methoxide in reactions between phenyl cyanomethyl sulfoxide (B87167) or phenylsulfinylacetone and methyl 2-methoxy-methyleneacetoacetate leads to different products (pyrones, pyridones, and aminobenzoates) compared to when sodium methoxide is used, which is attributed to magnesium's ability to form complexes with the substrate. rsc.org

Utilization in Polymerization Catalysis

Magnesium methoxide and its derivatives are employed as catalysts or catalyst precursors in various polymerization reactions. soichem.com It is used in the polymerization of olefins, which is essential for the production of plastics and other synthetic materials. Specifically, it can be part of compound catalyst systems to accelerate the polymerization of olefins and vinyl monomers. soichem.com In the context of Ziegler-Natta catalysis, catalyst precursors containing magnesium, titanium, methoxy (B1213986), and other alkoxy groups, derived from magnesium methoxide, can be transformed into solid catalyst components for the polymerization of ethylene (B1197577) and alpha-olefins. google.comwipo.int There are also reports of magnesium compounds, including magnesium methoxide, being used as catalysts for the ring-opening polymerization of lactides to produce polylactic acid. google.comgoogle.com

Role in Olefin and Vinyl Polymerization

Magnesium methoxide, Mg(OCH₃)₂, serves as a crucial component in catalyst systems for the polymerization of olefins and vinyl monomers. soichem.com It functions as a catalyst or catalyst precursor, facilitating the creation of various polymers, which are fundamental to the production of plastics and other synthetic materials. When incorporated into compound catalyst systems, magnesium methoxide accelerates the polymerization of these monomers. soichem.com Its utility in this field is partly due to its properties, such as being less alkaline than sodium or calcium alkoxides and having a methanol carrier solvent that is easily removed. soichem.com

The application of magnesium-based compounds extends to catalyst precursors for Ziegler-Natta (ZN) catalysts. google.com Specifically, solid catalyst precursors containing magnesium, titanium, methoxy (OMe), and other alkoxy (OR) groups are instrumental. google.comwipo.int These precursors can be effectively converted into solid catalyst components used in the polymerization of olefins with the general formula CH₂=CHR, where R can be hydrogen or a hydrocarbon radical. google.com The resulting catalysts are versatile and can be employed in various polymerization processes, including slurry polymerization, bulk polymerization using liquid monomer like propylene (B89431), and gas-phase polymerization. google.com

Research has focused on optimizing these catalyst systems. For instance, studies have explored the use of different magnesium alkoxides, such as magnesium ethoxide, in conjunction with varying amounts of other compounds to produce highly active ZN catalysts. udg.edu The performance of the final catalyst is highly dependent on the composition and the specific components used, including the type of internal electron donors. udg.edugoogle.com

Magnesium Methoxide-Based Ziegler-Natta Catalysts for Propylene Polymerization

Magnesium methoxide is a key precursor for the preparation of modern Ziegler-Natta (ZN) catalysts, which are widely used for the polymerization of olefins like propylene. google.com These catalysts typically consist of titanium compounds supported on magnesium halides. google.commdpi.com The use of magnesium methoxide provides a pathway to synthesize catalyst components with high activity and control over polymer properties. google.com

The process often involves reacting a magnesium-containing precursor, such as magnesium methoxide or ethoxide, with a titanium compound, like titanium tetrachloride, and an internal electron donor. udg.edugoogle.com The resulting pro-catalyst composition is then activated by a co-catalyst, typically an organoaluminum compound, during the polymerization stage. google.commdpi.com

Novel catalyst precursors have been developed based on magnesium methoxide that can be transformed with high yields into solid catalyst components. google.comwipo.int These components are particularly advantageous for the polymerization of both ethylene and alpha-olefins. google.comwipo.int The specific formulation, including the molar ratios of magnesium, titanium, and methoxy groups, plays a critical role in the catalyst's final performance. google.comwipo.int For instance, catalyst precursors with the general formula MgTiₙ(OMe)ₚ(OR)ₓ have been shown to yield catalysts with high activity. google.com The physical properties of the catalyst, such as a narrow particle size distribution, can also be achieved even for small particle diameters. google.com

The table below summarizes key aspects of a typical ZN catalyst system for propylene polymerization.

| Component | Function | Example Compound |

| Support Precursor | Provides the magnesium source for the catalyst support. | Magnesium Methoxide (Mg(OCH₃)₂) |

| Titanium Compound | Forms the active titanium species. | Titanium Tetrachloride (TiCl₄) |

| Internal Donor | Enhances stereoselectivity. | Di-isobutyl phthalate |

| Co-catalyst | Activates the pro-catalyst. | Triethylaluminium (Al(C₂H₅)₃) |

| External Donor | Further modifies stereoselectivity and polymer properties. | Silane compounds |

Anionic Polymerization Reaction Mediation

Magnesium methoxide is utilized in mediating anionic polymerization reactions. soichem.com Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as a carbanion. uni-bayreuth.deresearchgate.net This technique is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic often described as "living polymerization". researchgate.netethernet.edu.et

The role of magnesium compounds in this context can be complex. While magnesium alkyls alone may not initiate polymerization, they can form mixed aggregates or "ate" complexes with other initiators, such as alkyllithiums. uni-bayreuth.de These complexes can significantly influence the polymerization process. For instance, Lewis acids like alkyl magnesium can form mixed aggregates with the living carbanionic chain ends, retarding the polymerization rate but also stabilizing the chain ends, allowing for polymerization at higher temperatures. uni-bayreuth.de

In the polymerization of polar vinyl monomers like (meth)acrylates, the initiator system is crucial to prevent side reactions. researchgate.net While magnesium alkoxides are generally weaker bases than carbanions and lead to slower propagation rates, their specific interactions can be beneficial. ethernet.edu.et For example, tert-butyl magnesium bromide has been used to initiate the polymerization of methacrylates, yielding polymers with high isotacticity and narrow molecular weight distributions. cmu.edu The choice of counterion and solvent system is critical in controlling the stereochemistry and kinetics of the polymerization. ethernet.edu.et

Role in Bio-based Chemical Production

Catalysis in Biodiesel Synthesis

Magnesium methoxide has been identified as an effective heterogeneous catalyst for the synthesis of biodiesel. researchgate.netbioline.org.br Biodiesel is typically produced through the transesterification of triglycerides from vegetable oils or animal fats with a short-chain alcohol, most commonly methanol. researchgate.net Magnesium methoxide's catalytic activity stems from its basic nature. researchgate.net

Using magnesium methoxide as a solid base catalyst offers several advantages. researchgate.net The transesterification process can achieve high yields of fatty acid methyl esters (FAME), the primary component of biodiesel. researchgate.net One study investigated the kinetics of transesterification of soybean oil using magnesium methoxide, highlighting the effects of reaction time and temperature on the reaction rate. researchgate.net The catalyst is synthesized through the direct reaction of magnesium with methanol. researchgate.net

A key benefit of using magnesium methoxide is that it can be part of a process where byproducts are recovered and utilized. researchgate.net In a process using magnesium methoxide, glycerol (B35011) is produced as a byproduct along with the biodiesel. researchgate.net The catalyst itself is ultimately converted to magnesium oxide (MgO), a compound with economic value, allowing for high recovery rates of the magnesium. researchgate.net This approach facilitates a simpler refining process for the biodiesel and achieves comprehensive utilization of materials, preventing solid waste pollution. researchgate.net While magnesium oxide itself can be used as a catalyst, studies show that alkaline-earth methoxides are generally more basic and thus more active than their corresponding oxides. bioline.org.brnih.gov

The table below presents research findings on biodiesel synthesis using magnesium-based catalysts.

| Catalyst | Oil Source | Key Finding | Reference |

| Magnesium Methoxide | Soybean Oil | Investigated apparent activation energy; catalyst synthesized from magnesium and methanol. | researchgate.net |

| Magnesium Methoxide | Not specified | Proposed as a heterogeneous catalyst; byproducts glycerol and MgO are recovered. | researchgate.net |

| Magnesium Oxide (MgO) | Goat Fat | Nanocatalyst used; achieved 93.12% yield at 70°C with a 12:1 methanol/oil ratio. | nih.gov |

| Li-doped MgO | Vegetable Oil | Doping with Li promoted strong base sites, increasing biodiesel synthesis. | repec.org |

Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol

Magnesium methoxide plays a promotional or catalytic role in the direct synthesis of dimethyl carbonate (DMC) from carbon dioxide (CO₂) and methanol. acs.orgresearchgate.net This reaction is considered a green chemistry route as it utilizes CO₂, a greenhouse gas, to produce an environmentally benign chemical. acs.orgrsc.org DMC has applications as a building block for other chemicals and as a potential fuel additive. acs.org

The primary challenge in the direct synthesis of DMC is the thermodynamic limitation of the reaction, which results in low equilibrium conversion. acs.orgrsc.org One strategy to overcome this is to use chemical traps for the water byproduct, which shifts the equilibrium towards the products. acs.org

In one studied reaction pathway, magnesium promotes the reaction through the formation of carbonated magnesium methoxide (CMM), which adsorbs onto the surface of a primary catalyst like ZrO₂. acs.org The subsequent reaction steps lead to the formation of DMC, with the magnesium methoxide being regenerated from the resulting magnesium oxide and methanol. acs.org Research has shown that using magnesium turnings or magnesium methoxide directly can enhance the formation of DMC. acs.org

The reaction mechanism involves several steps on the catalyst surface. It is believed that methanol adsorbs and dissociates to form methoxy species (CH₃O⁻). google.com These methoxy species then react with adsorbed CO₂ to form a methoxy carbonate intermediate, which subsequently reacts to form DMC. acs.orggoogle.com The presence of both acidic and basic sites on the heterogeneous catalyst is crucial for facilitating the necessary reaction steps. google.com

| Catalyst System | Dehydrating Agent | Conditions | Key Outcome | Reference |

| Mg-promoted ZrO₂-KCl | Chemical traps | 150 °C, 9.5 MPa, 8 h | 7.2 mol % DMC yield; reaction proceeds via carbonated magnesium methoxide (CMM). | acs.org |

| CH₃OK / CH₃I | Molecular sieves, 2,2-dimethoxypropane | 80 °C, 40 bar CO₂ | Dehydration systems significantly increase DMC yield under mild conditions. | rsc.org |

| n-butylmethoxytin compounds | Supercritical CO₂ | 423 K | Using supercritical CO₂ as both reactant and solvent overcomes mass transfer limitations. | scielo.br |

Material Science Applications: Precursor Chemistry of Magnesium Methoxide

Formation of Magnesium Oxide Nanostructures

The generation of magnesium oxide (MgO) nanostructures from magnesium methoxide (B1231860) is a well-established route, valued for producing materials with high surface areas and tailored properties. This process typically involves the initial formation of a magnesium hydroxide (B78521) intermediate, which is subsequently converted to magnesium oxide.

Sol-Gel Synthesis of Mesoporous Magnesium Oxide Xerogels

The sol-gel method is a prominent technique for synthesizing mesoporous magnesium oxide xerogels using magnesium methoxide as the magnesium precursor. bibliotekanauki.plresearchgate.netnauka.gov.pl This process involves the hydrolysis of magnesium methoxide in an alcohol solution, leading to the formation of a wet gel of magnesium hydroxide. researchgate.netpsu.edu Subsequent drying of this gel under conventional conditions, avoiding supercritical drying, yields a xerogel. researchgate.net The final step is the thermal dehydration of the magnesium hydroxide xerogel to produce magnesium oxide particles. bibliotekanauki.plresearchgate.neticm.edu.pl This method is advantageous for creating chemically homogeneous, high-purity materials with a relatively high specific surface area. researchgate.net The resulting MgO is typically in the periclase phase, which is the only crystalline form of magnesium oxide. researchgate.net Research has shown that this synthesis route can produce MgO xerogels with average crystallite sizes as small as 7.5 nm and specific surface areas around 138 m²/g. researchgate.netmdpi.com

Table 1: Structural Properties of MgO Xerogel from Magnesium Methoxide Precursor

| Property | Reported Value | Reference |

|---|---|---|

| Average Crystallite Size | 7.5 nm | researchgate.netmdpi.com |

| Specific Surface Area (BET) | 138 m²/g | researchgate.net |

| Crystalline Phase | Periclase | researchgate.net |

Influence of Hydrolysis Conditions on MgO Particle Morphology and Surface Area

The conditions during the hydrolysis of magnesium methoxide significantly impact the morphology, particle size, and surface area of the resulting magnesium oxide. ijnnonline.netscielo.br Key factors include the choice of solvent and the pH of the hydrolyzing solution. acs.orgmdpi.com

The addition of non-polar solvents, such as xylene or toluene (B28343), to the methanol-water hydrolysis medium has been shown to alter the structure of the intermediate magnesium hydroxide and the final oxide. bibliotekanauki.plresearchgate.netk-state.edu The presence of toluene accelerates the hydrolysis and gelation processes. k-state.eduacs.org For instance, dry gels obtained with a toluene-to-methanol volume ratio of 1.60 exhibited a BET surface area of 1011 m²/g, which is 1.74 times larger than that of gels produced without toluene. k-state.eduacs.org This is attributed to a change in the fractal growth mechanism from reaction-limited in pure methanol (B129727) to diffusion-limited in the presence of toluene. k-state.eduacs.org Solvents with low dielectric constants, like toluene and benzene, generally accelerate gelation, whereas solvents with high dielectric constants, such as acetonitrile (B52724) and N,N-dimethylformamide, have a less significant effect. acs.org

The pH of the hydrolyzing solution is another critical parameter. mdpi.com Studies on the sol-gel synthesis of MgO have shown that at acidic pH, the process is controlled by the hydrolysis of the magnesium alkoxide, while at basic pH, it is controlled by polycondensation. mdpi.com It has been reported that the highest surface area for MgO was achieved when the synthesis was conducted at a pH of 9. mdpi.com

Table 2: Effect of Hydrolysis Conditions on Gel/Particle Properties

| Condition | Observation | Reference |

|---|---|---|

| Addition of Toluene (Toluene/Methanol ratio = 1.60) | Increases BET surface area of dry gel to 1011 m²/g (1.74x higher than without toluene). | k-state.eduacs.org |

| Presence of Toluene | Changes fractal growth from reaction-limited (fractal dimension ~2.22) to diffusion-limited (fractal dimension ~1.80). | k-state.eduacs.org |

| Low Dielectric Constant Solvents (e.g., Toluene, Benzene) | Accelerate the gelation process. | acs.org |

| Synthesis at pH 9 | Results in the highest surface area for the final MgO product. | mdpi.com |

Thermal Decomposition Pathways to Magnesium Oxide

The conversion of the magnesium hydroxide gel, derived from magnesium methoxide hydrolysis, into crystalline magnesium oxide is achieved through thermal decomposition. bibliotekanauki.plresearchgate.net The characteristics of this decomposition, including the temperature and resulting crystal structure, are influenced by the nature of the precursor. The thermal decomposition of magnesium hydroxide generally proceeds in a sequence where a distorted cubic form of MgO appears first, which then transforms into a stable cubic structure at higher temperatures. jst.go.jp

Studies comparing the decomposition of different magnesium alkoxides have found that the size of the alkyl group affects the decomposition temperature. nih.gov For example, in an inert nitrogen atmosphere, magnesium ethoxide decomposes at approximately 260°C, which is about 70°C lower than the decomposition temperature for magnesium methoxide. nih.gov This difference is linked to the O-R (alkoxy group) bonding strength. nih.gov The activation energy for the thermal decomposition of magnesium methoxide has been calculated to be 161 ± 23 kJ/mol. nih.gov A more detailed kinetic analysis of the thermal decomposition of magnesium hydroxide suggests a multistep process, starting with a surface reaction (SR) with an activation energy of approximately 130 kJ/mol, followed by an internal phase boundary-controlled reaction (PBR) with a higher activation energy of about 248 kJ/mol. acs.org The complete decomposition of magnesium methoxide to form crystalline MgO generally occurs at temperatures above 500°C.

Table 3: Thermal Decomposition Parameters for Magnesium Precursors

| Precursor/Process | Parameter | Value | Reference |

|---|---|---|---|

| Magnesium Methoxide | Decomposition Temperature (in N₂) | ~330°C | nih.gov |

| Magnesium Methoxide | Activation Energy (Ea) | 161 ± 23 kJ/mol | nih.gov |

| Mg(OH)₂ (General) | Decomposition Sequence | Mg(OH)₂ → distorted cubic MgO (~380°C) → cubic MgO (>600°C) | jst.go.jp |

| Mg(OH)₂ Decomposition | Ea for Surface Reaction (SR) | ~130 kJ/mol | acs.org |

| Mg(OH)₂ Decomposition | Ea for Phase Boundary Reaction (PBR) | ~248 kJ/mol | acs.org |

Synthesis of Magnesium Hydroxide Morphologies

Magnesium methoxide is also a key starting material for the direct synthesis of various magnesium hydroxide (Mg(OH)₂) morphologies. The controlled hydrolysis of magnesium methoxide allows for the production of nanocrystalline Mg(OH)₂ and the manipulation of its gel structure, which is crucial for its final properties and applications.

Preparation of Nanocrystalline Magnesium Hydroxide

Nanocrystalline magnesium hydroxide can be produced through the controlled hydrolysis of magnesium methoxide in various solvent mixtures. acs.orgcapes.gov.br The sol-gel technique, involving the hydrolysis and condensation reactions of the alkoxide, is a common method. k-state.eduscilit.com The process typically involves reacting magnesium methoxide with water in a solvent system, which can include methanol or mixtures with other solvents like toluene or benzene. acs.orgk-state.edu The resulting product is an intimate gel that can be considered polymeric. k-state.edu This gel consists of a mixture of magnesium oxide, magnesium hydroxide, and magnesium hydroxide methoxide (MgO-Mg(OH)₂-Mg(OH)(OCH₃)). k-state.eduacs.org The synthesis can be tailored to produce nanocrystals with specific properties by controlling the reaction conditions.

Control of Gel Structure in Magnesium Hydroxide Formation

The structure of the magnesium hydroxide gel formed from the hydrolysis of magnesium methoxide can be precisely controlled by the choice of solvent. acs.orgk-state.edu The solvent system influences the gelation time and the fractal nature of the resulting gel network. acs.org The use of a methanol-toluene solvent system, for example, accelerates the gelation process compared to using pure methanol. k-state.eduacs.org

The structure of the gel is often described by its mass fractal dimension. Gels formed in the absence of toluene exhibit a fractal dimension of approximately 2.22, which is indicative of a reaction-limited cluster-cluster aggregation (RLCA) growth model. k-state.eduacs.org When toluene is introduced as a cosolvent, the fractal dimension decreases to about 1.80, suggesting a shift to a diffusion-limited cluster-cluster aggregation (DLCA) model. k-state.eduacs.org This change in gel structure is significant as it directly impacts the properties of the final material after drying, such as surface area and porosity. acs.org A correlation has been found between the gelation time and the dielectric constant of the solvent, indicating that the solvation of the alcohol-alkoxide mixture is a key parameter influencing the gel's final properties. acs.org

Table 4: Influence of Solvent on Magnesium Hydroxide Gel Structure

| Solvent System | Fractal Dimension (Wet Gel) | Proposed Growth Model | Reference |

|---|---|---|---|

| Methanol | 2.22 | Reaction-Limited Cluster-Cluster Aggregation (RLCA) | k-state.eduacs.org |

| Methanol-Toluene | 1.80 | Diffusion-Limited Cluster-Cluster Aggregation (DLCA) | k-state.eduacs.org |

Development of Magnesium Fluoride (B91410) Materials

Magnesium methoxide serves as a critical precursor in the synthesis of advanced magnesium fluoride (MgF₂) materials. Its utility is particularly pronounced in non-aqueous sol-gel processes, which allow for the formation of high-purity, nanostructured magnesium fluoride with tailored properties for various material science applications.

Sol-Gel Routes for Transparent Magnesium Fluoride Sols

The synthesis of optically transparent magnesium fluoride sols from magnesium methoxide is typically achieved through a non-aqueous fluorolytic sol-gel route. rsc.orgrsc.org This method is crucial for applications like anti-reflective coatings, where particle size and solution clarity are paramount. rsc.org The process generally begins with the dissolution of metallic magnesium in anhydrous methanol to produce magnesium methoxide, Mg(OCH₃)₂. rsc.orgmdpi.com This in-situ synthesis is often preferred as establishing a reliable commercial supply of magnesium methoxide can be difficult. mdpi.com

In the subsequent step, the magnesium methoxide, either in suspension or dissolved, is reacted with anhydrous hydrogen fluoride (HF) in an alcoholic medium, typically methanol. rsc.orgmdpi.com This reaction avoids the formation of water as a byproduct, which can promote unwanted gelation and lead to oxide impurities in the final material. rsc.orgresearchgate.net The reaction of the alkoxide with HF yields only the corresponding alcohol. researchgate.net The resulting product is a clear, stable sol containing MgF₂ nanoparticles, often with concentrations around 0.25 - 0.3 mol/L. rsc.org These sols can remain stable for several months and are suitable for producing homogeneous coatings with low refractive indices. rsc.orgrsc.org

The fluorolytic sol-gel reaction starting with magnesium methoxide is considered a classical approach, and studies have evidenced the formation of intermediate species, such as dicubane-like structures, during the process. rsc.orgrsc.org While effective, a significant drawback for large-scale industrial application is the generation of large quantities of hydrogen gas during the initial dissolution of magnesium metal. rsc.org

Formation of Amorphous Magnesium Fluoride

The stoichiometry of the reactants, specifically the molar ratio of hydrogen fluoride to magnesium (F:Mg), plays a pivotal role in determining the crystallinity of the final magnesium fluoride product. Research into the fluorolysis of magnesium methoxide has shown that when the F:Mg ratio is maintained between 0.2 and 0.5, a stable, crystalline intermediate, magnesium methoxide fluoride (Mg₆F₂(OCH₃)₁₀(CH₃OH)₁₄), can be isolated. psu.edunih.gov

However, if the F:Mg ratio is increased beyond 0.5, no crystalline phases precipitate from the solution. psu.edu Instead, the reaction leads exclusively to the formation of transparent sols or gels. psu.edu Upon removal of the solvent from these gels, the resulting dried powders are X-ray amorphous. psu.edu This occurs because, at higher fluoride concentrations, the formation of nanoparticles is favored through the interconnection of highly distorted MgF₆ or Mg(O,F)₆ octahedral species. psu.edu Even reacting the crystalline magnesium methoxide fluoride intermediate with additional HF results in the formation of these transparent, amorphous sols. psu.edu

Furthermore, amorphous MgF₂ can be produced through the thermal decomposition of the crystalline magnesium methoxide fluoride intermediate. nih.gov Heating this compound above 150°C causes it to lose its solvated methanol, and further heating to above 600°C results in the formation of both magnesium oxide (MgO) and amorphous magnesium fluoride. psu.edunih.gov The amorphous xerogels obtained from the sol-gel process can also be converted into high-surface-area (HS) MgF₂ through a post-fluorination step in the gas phase. psu.edu

Advanced Aerogel and Xerogel Systems from Magnesium Methoxide Precursors

Magnesium methoxide is a key starting material for synthesizing highly porous magnesium oxide (MgO) aerogels and xerogels via sol-gel methods. These materials are noted for their high surface areas and controlled pore structures, making them suitable for catalysis and sorption applications. The choice of drying method following gelation is critical in defining the final material's properties, distinguishing aerogels from xerogels. science24.comnih.gov

Synthesis and Characterization of Highly Porous Aerogels

The synthesis of magnesium oxide aerogels from magnesium methoxide involves a sol-gel process followed by supercritical drying. researcher.lifecambridge.org The process starts with the hydrolysis of magnesium methoxide in a solvent like methanol, often with deionized water, to form a wet gel. science24.comresearcher.lifecambridge.org This gel consists of a three-dimensional network of magnesium hydroxide particles. To preserve this delicate, porous structure and prevent collapse due to capillary forces, the solvent within the gel is exchanged and then removed using supercritical fluid drying, typically with ethanol (B145695) or carbon dioxide. nih.govresearcher.life The resulting solid is a highly porous MgO aerogel. researcher.lifecambridge.org

Characterization of these aerogels reveals a rich, highly developed network of mesopores. cambridge.org Studies have reported MgO aerogels with exceptionally high specific surface areas and low densities. For instance, one study documented an aerogel with a specific surface area of 904.9 m²/g and an apparent density of just 0.055 g/cm³. cambridge.org The average pore size for this material was found to be 19.6 nm, confirming its mesoporous nature. cambridge.org X-ray diffraction (XRD) analysis typically shows the periclase phase of MgO, with average crystallite sizes estimated to be in the nanometer range (e.g., 5.5 - 7.5 nm). science24.com

| Property | Reported Value | Reference |

|---|---|---|

| Specific Surface Area (BET) | 904.9 m²/g | cambridge.org |

| Apparent Density | 0.055 g/cm³ | cambridge.org |

| Average Pore Size | 19.6 nm | cambridge.org |

| Average Crystallite Size | 5.5 - 7.5 nm | science24.com |

| Fractal Dimension (SAXS) | 2.32 | cambridge.org |

Strategies for Enhancing Surface Area in Xerogel and Aerogel Production

A primary strategy for maximizing the surface area of materials derived from magnesium methoxide is the selection of the drying technique. Supercritical drying, which produces aerogels, is superior to ambient evaporation, which yields xerogels, in preserving the porous gel network and achieving higher surface areas. nih.gov For example, a MgO aerogel produced via supercritical drying exhibited a surface area of 238 m²/g, whereas a xerogel nanopowder, also derived from magnesium methoxide but dried conventionally, had a surface area of 138 m²/g. researchgate.net

Another effective strategy involves modifying the solvent system during the initial sol-gel process. The addition of a non-polar solvent like toluene to the methanol during the hydrolysis of magnesium methoxide has been shown to influence the resulting material's properties. bibliotekanauki.plresearchgate.net The presence of toluene accelerates the hydrolysis and gelation processes and alters the fractal growth of the gel from a reaction-limited to a diffusion-limited mechanism. researchgate.net This change in growth mechanism can lead to a higher surface area in the final aerogel. researchgate.net

Theoretical and Computational Chemistry of Magnesium Methoxide Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, providing detailed insights into reaction pathways and energetics. umn.edu In the context of magnesium-containing systems, DFT has been employed to elucidate complex reaction mechanisms, such as those occurring in magnesium-ion batteries where magnesium methoxide (B1231860) can be a decomposition product. acs.orgnih.gov

Combined theoretical and experimental analyses have been used to understand electrolyte degradation and gas evolution in model magnesium-ion battery electrolytes. acs.org Computational chemical reaction network (CRN) analysis, based on DFT, can be combined with techniques like differential electrochemical mass spectroscopy (DEMS) to identify reaction products and mechanisms. nih.gov For instance, in the decomposition of diglyme-based electrolytes, DFT calculations have revealed plausible pathways for the formation of various products. acs.orgnih.gov

One key reaction involves the methoxide ion (CH₃O⁻). If methoxide is present, it can readily react to form methanol (B129727). nih.gov DFT calculations have shown that methoxide can attack a methylene (B1212753) group in a magnesium-coordinated glyme molecule, abstracting a proton to form methanol with a calculated activation energy (ΔG‡) of 0.22 eV to 0.46 eV, depending on the reaction site. acs.orgnih.gov

Table 1: Selected DFT-Calculated Activation Energies for Methoxide Reactions

| Reactants | Products | Activation Energy (ΔG‡) | Reference |

|---|---|---|---|

| Methoxide (M₃) + Mg-coordinated G2 (M₁) | Methanol (M₁₁) + Deprotonated G2 (M₁₂) | 0.46 eV | acs.org |

| Methoxide (M₃) + Mg-coordinated G2 (M₁) | Methanol (M₁₁) + Deprotonated G2 (M₁₃) | 0.22 eV | acs.orgnih.gov |

This table illustrates the energy barriers for key reaction steps involving methoxide as calculated by DFT, highlighting its role in the formation of methanol and other species.

Quantum Chemical Analysis of Metal-Ligand Interactions

Quantum chemical calculations are fundamental to understanding the nature of the bonding between a metal center and its ligands. nih.govberkeley.edu These methods can elucidate the electronic structure, bond strength, and charge distribution within a molecule like magnesium methoxide. berkeley.edu The interaction between the magnesium ion (Mg²⁺) and the methoxide ligand (⁻OCH₃) is a key aspect of its chemistry.

Quantum-chemical calculations have been performed on various magnesium complexes to understand their structure and stability. nih.gov For instance, in studies of magnesium-ion battery electrolytes, calculations help to determine the binding energies and preferred coordination structures of Mg²⁺ with different solvent molecules and anions. nih.gov While not focused exclusively on magnesium methoxide, these studies provide a framework for understanding Mg-O bonds. The interactions are largely electrostatic, driven by the attraction between the hard Lewis acidic Mg²⁺ cation and the hard Lewis basic oxygen of the methoxide anion.